molecular formula C6H8N2O2S B3001117 N-(pyridin-3-yl)methanesulfonamide CAS No. 51269-92-2

N-(pyridin-3-yl)methanesulfonamide

Cat. No. B3001117
CAS RN: 51269-92-2
M. Wt: 172.2
InChI Key: NLEUCCAYZNOCCR-UHFFFAOYSA-N
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Description

“N-(pyridin-3-yl)methanesulfonamide” is a chemical compound with the molecular formula C6H8N2O2S . It is also known by its synonyms Methanesulfonamide, N-3-pyridinyl- .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-3-yl)methanesulfonamide” consists of a pyridine ring attached to a methanesulfonamide group . The molecular weight of the compound is 172.205 Da .


Physical And Chemical Properties Analysis

“N-(pyridin-3-yl)methanesulfonamide” has a molecular weight of 172.205 Da and a monoisotopic mass of 172.030655 Da .

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of derivatives of N-(pyridin-3-yl)methanesulfonamide have been extensively studied. Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzene-, and toluenesulfonamide reveals their potential as ligands for metal coordination. These compounds form various molecular structures, such as hydrogen-bonded dimers and layers, influenced by their specific conformations and intermolecular interactions (Jacobs, Chan, & O'Connor, 2013).

Crystal Structure Studies

In-depth crystal structure analysis of N-3-Pyridinyl-methanesulfonamide and its derivatives has been conducted. One study explores the crystal structures of this compound and its platinum(II) complex, highlighting the hydrogen bonds and coordination via the pyridine N atom. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Dodoff, Varga, & Kovala-Demertzi, 2004).

Coordination Chemistry

The coordination chemistry of N-(pyridin-3-yl)methanesulfonamide has been explored in various studies. One notable research focuses on the silver(I) coordination compound formed by this ligand, exhibiting a dinuclear molecule with a slightly bent linear geometry. These studies offer insights into the coordination properties and potential applications in materials science (Hu & Yeh, 2013).

Catalysis and Chemical Reactions

N-(pyridin-3-yl)methanesulfonamide derivatives have been investigated for their role in catalysis and chemical reactions. For example, research on base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts showcases the utility of these compounds in facilitating various chemical transformations (Ruff, Kirby, Chan, & O'Connor, 2016).

Chemical Bonding and Reaction Mechanisms

Understanding the chemical bonding and reaction mechanisms involving N-(pyridin-3-yl)methanesulfonamide is crucial for its application in scientific research. Studies on relayed proton brakes in N-Pyridyl-2-iso-propylaniline derivatives demonstrate the intricate mechanisms and molecular interactions that these compounds can undergo, providing insights for further chemical synthesis and applications (Furukawa, Shirai, Homma, Caytan, Vanthuyne, Farran, Roussel, & Kitagawa, 2020).

properties

IUPAC Name

N-pyridin-3-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEUCCAYZNOCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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